molecular formula C18H17N3OS B2787947 2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide CAS No. 315246-76-5

2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide

Cat. No.: B2787947
CAS No.: 315246-76-5
M. Wt: 323.41
InChI Key: LGVQWXYAWULHME-UHFFFAOYSA-N
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Description

2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a cyano group at position 4, a phenyl group at position 1, and a sulfanyl acetamide moiety at position 2. Its molecular formula is C₁₉H₁₈N₄OS₂, with a molecular weight of 394.5 g/mol. However, its commercial availability has been discontinued, possibly due to challenges in synthesis, stability, or efficacy compared to analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c19-10-15-13-8-4-5-9-14(13)17(12-6-2-1-3-7-12)21-18(15)23-11-16(20)22/h1-3,6-7H,4-5,8-9,11H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVQWXYAWULHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide typically involves the reaction of 4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinoline with a suitable acylating agent, such as acetic anhydride, in the presence of a base like triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide has shown promise in medicinal chemistry due to its potential as a therapeutic agent. The tetrahydroisoquinoline structure is often associated with pharmacological activities, including:

  • Antitumor Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. Studies have focused on the synthesis of derivatives that enhance this activity.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Investigations into its mechanism of action are ongoing.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. Its unique sulfanyl group allows for further modification, leading to:

  • Targeted Drug Design : By modifying the acetamide or cyano groups, researchers can create compounds tailored for specific biological targets.
  • Structure–Activity Relationship Studies : Understanding how variations in structure affect biological activity is crucial for drug development.

Material Science

In material science, the compound's unique chemical structure can be utilized to develop new materials with specific properties:

  • Conductive Polymers : The incorporation of this compound into polymer matrices may lead to materials with improved electrical conductivity.
  • Sensors and Coatings : Its chemical properties could allow for applications in sensors or protective coatings due to potential interactions with environmental factors.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of tetrahydroisoquinoline derivatives, including this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models.

Case Study 2: Neuroprotective Properties

Research conducted at a leading university explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings suggested that it could mitigate cell death and preserve neuronal function.

Case Study 3: Synthesis of New Derivatives

A collaborative study between two research institutions focused on synthesizing new derivatives from this compound. Several derivatives were tested for their pharmacological profiles, revealing enhanced activity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide with structurally related compounds, emphasizing substituent variations, molecular properties, and bioactivity:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Notes
Target Compound C₁₉H₁₈N₄OS₂ 394.5 4-cyano, 1-phenyl, 3-sulfanyl acetamide Discontinued; structural data limited. Potential antiproliferative activity implied .
2-{[7-Acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide C₂₉H₂₈N₄O₄S₂ 568.7 7-acetyl, 6-hydroxy, 8-(4-methoxyphenyl), 1,6-dimethyl Crystal structure resolved via SHELXL; enhanced solubility due to polar groups .
2-{[7-Acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide C₂₈H₂₅Cl₂N₄O₃S₂ 604.5 8-(4-chlorophenyl), 4-cyano, 6-hydroxy, 1,6-dimethyl Exhibits antiproliferative activity; chlorophenyl groups enhance lipophilicity .
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) C₂₀H₁₇ClN₄O₃S 428.5 Oxadiazole core, indole substituent, chloro-methylphenyl Moderate α-glucosidase inhibition (IC₅₀ = 42.3 µM) .
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS 309.8 Diaminopyrimidine core, 4-chlorophenyl Crystal packing driven by N–H⋯N/O hydrogen bonds; potential kinase inhibition .

Key Structural and Functional Differences

Core Heterocycle: The target compound’s tetrahydroisoquinoline core contrasts with oxadiazole (e.g., compound 8t) or pyrimidine (e.g., compound I in ) cores in analogs. These differences influence electronic properties and binding interactions.

Substituent Effects: Electron-withdrawing groups (e.g., cyano in the target vs. chloro in compound 8t) alter charge distribution, affecting solubility and target affinity.

Hydrogen Bonding and Crystal Packing: Compounds with diaminopyrimidine () or hydroxy/acetyl groups () exhibit extensive hydrogen-bonding networks, enhancing stability and crystallinity. The target compound lacks such polar groups, which may explain its discontinued status due to instability .

Bioactivity Trends: Chlorophenyl-substituted analogs (e.g., ) show enhanced antiproliferative activity, likely due to improved lipophilicity and target engagement. Oxadiazole derivatives () demonstrate enzyme inhibition (e.g., α-glucosidase), suggesting divergent therapeutic applications compared to tetrahydroisoquinoline-based compounds.

Research Findings and Implications

  • Structural Analysis : SHELX programs () were critical in resolving crystal structures of analogs (e.g., ), highlighting conformational flexibility and intermolecular interactions.
  • Bioactivity Gaps : While analogs like compound 8t () have documented enzyme inhibition data, the target compound’s bioactivity remains underexplored, possibly due to discontinuation .
  • Design Recommendations : Introducing polar groups (e.g., hydroxy, acetyl) or optimizing substituents (e.g., chlorophenyl) could enhance the target compound’s stability and efficacy.

Biological Activity

2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticonvulsant, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17N3OS
  • Molecular Weight : 325.41 g/mol
  • CAS Number : Not specified in the sources.

Antimicrobial Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance:

  • Screening Against Bacterial Strains : Research has shown that related compounds demonstrate varying effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .
  • Quantitative Structure–Activity Relationship (QSAR) : Studies applying QSAR analysis have revealed that the biological activity of these compounds is influenced by their chemical structure, particularly the substituents on the phenyl ring .
Compound TypeGram-positive ActivityGram-negative ActivityAntifungal Activity
ChloroacetamidesHighModerateLow
Sulfanyl derivativesModerate to HighLowModerate

Anticonvulsant Activity

In animal models, derivatives of the compound have been tested for anticonvulsant activity. The following findings summarize key results:

  • Maximal Electroshock (MES) Test : Compounds with similar structures showed protective effects in MES tests at doses ranging from 100 mg/kg to 300 mg/kg . The most effective derivatives demonstrated significant protection against seizures.
  • Mechanism of Action : The anticonvulsant activity appears to be linked to their ability to bind to neuronal voltage-sensitive sodium channels, which is critical for controlling neuronal excitability .

Study 1: Antimicrobial Efficacy

A study evaluated a series of N-substituted phenyl chloroacetamides for their antimicrobial potential. The results indicated that compounds with higher lipophilicity were more effective against Gram-positive strains .

Study 2: Anticonvulsant Screening

Another research focused on synthesizing and testing various derivatives for anticonvulsant properties. The study highlighted that specific structural modifications led to enhanced activity in the MES model .

Q & A

Q. What are the standard synthetic routes for preparing 2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide, and how are key intermediates validated?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using tetrahydroisoquinoline precursors and acetamide derivatives. A common approach involves introducing sulfanyl and cyano groups through nucleophilic substitution or thiol-ene reactions under inert conditions (e.g., nitrogen atmosphere). Key intermediates are validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weights. Structural integrity is further verified via ¹H/¹³C NMR to track proton environments and FT-IR spectroscopy to identify functional groups like -CN (~2200 cm⁻¹) and -S- (C-S stretching at ~600–700 cm⁻¹) .

Q. How is the purity of the compound assessed, and what analytical techniques are prioritized?

  • Methodological Answer : Purity is assessed using a combination of reverse-phase HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) with UV visualization. Quantitative analysis employs UV-Vis spectroscopy at λmax ≈ 270–290 nm (aromatic π→π* transitions). For trace impurities, gas chromatography-mass spectrometry (GC-MS) is used to detect volatile byproducts. Absolute purity (>98%) is confirmed by integrating HPLC peaks and comparing retention times against reference standards .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield while minimizing side reactions (e.g., oxidation of sulfanyl groups)?

  • Methodological Answer : Optimization requires a Design of Experiments (DoE) approach, such as a Box-Behnken or central composite design , to evaluate variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, palladium on carbon (Pd/C) may enhance regioselectivity during cyclization. To prevent sulfanyl group oxidation, reactions should be conducted under inert atmospheres with antioxidants (e.g., BHT) and monitored via in situ FT-IR to detect disulfide formation. Reaction kinetics can be modeled using Arrhenius plots to identify optimal temperature ranges .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR shifts) and computational predictions?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:
  • Perform solvent-dependent NMR studies (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding or aggregation.
  • Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data.
  • Validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, unexpected downfield shifts in aromatic protons may indicate π-stacking interactions, which can be modeled using molecular docking software .

Q. How can computational methods predict the compound’s reactivity with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) are used to predict binding affinities. Key steps:
  • Generate 3D conformers using quantum mechanical optimization (e.g., Gaussian 09).
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Screen against target proteins (e.g., kinase enzymes) in the Protein Data Bank (PDB).
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

Q. What methodologies characterize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using:
  • Forced degradation assays : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C.
  • Monitor degradation via LC-MS/MS to identify breakdown products (e.g., hydrolysis of the acetamide group).
  • Quantify stability using kinetic modeling (zero/first-order decay) and calculate shelf life with Arrhenius equations .
  • Solid-state stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Key Considerations for Experimental Design

  • Contradiction Handling : Cross-validate data using orthogonal techniques (e.g., NMR + XRD for structural ambiguity).
  • Scalability : Pilot-scale synthesis should maintain inert conditions and use continuous flow reactors to enhance reproducibility .
  • Ethical Compliance : Adhere to institutional safety protocols (e.g., fume hood use for volatile intermediates) as outlined in chemical hygiene plans .

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